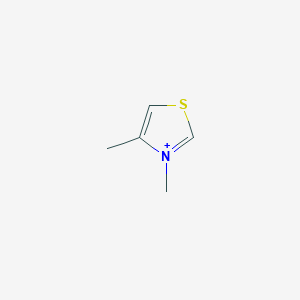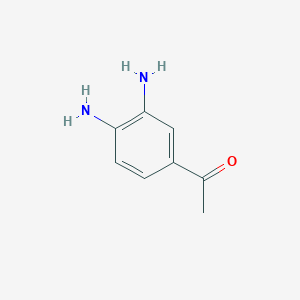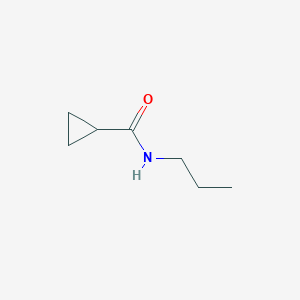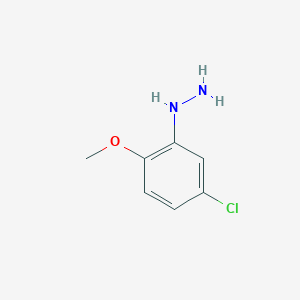
1,2-Diéthynylbenzène
Vue d'ensemble
Description
1,2-Diethynylbenzene (1,2-DEB) is an organic compound belonging to the class of compounds known as aromatic hydrocarbons. It is a colorless, crystalline solid that is insoluble in water. It is an important precursor for the synthesis of various aromatic compounds, such as polyesters, polyurethanes, and other polymers. It is also used in the production of rubber, plastics, and other materials. The structure of 1,2-DEB consists of two double-bonded ethynyl groups attached to a benzene ring. It is an important intermediate in the synthesis of many other aromatic compounds and is used in a variety of industrial processes.
Applications De Recherche Scientifique
Précurseur de polymères conjugués
Le 1,2-diéthynylbenzène est utilisé dans la synthèse de macrocycles diacétyléniques, qui présentent un intérêt en tant que précurseurs de nouveaux polymères organiques conjugués. Ces polymères ont des applications potentielles dans les dispositifs électroniques en raison de leur capacité à conduire l'électricité .
Polymérisation anionique
Le composé est impliqué dans des processus de homopolymérisation et de copolymérisation anionique, qui sont essentiels pour créer des polymères possédant des propriétés spécifiques pour les matériaux avancés .
Synthèse de carbones activés nanopporeux
Il sert de monomère pour les polymères réticulés, qui sont ensuite utilisés comme précurseurs pour la synthèse à haut rendement de carbones activés nanopporeux. Ces carbones présentent des propriétés texturales réglables et sont précieux dans la filtration et la catalyse .
Création de macrocycles
Les dérivés du this compound sont utilisés pour créer des macrocycles par couplage oxydatif. Ces macrocycles peuvent être utilisés ultérieurement pour produire des structures plus grandes et complexes avec diverses applications scientifiques .
Recherche sur les propriétés chimiques
Les propriétés chimiques du composé, telles que sa masse moléculaire et sa structure, sont étudiées pour comprendre son comportement et son potentiel dans diverses réactions chimiques .
Propriétés
IUPAC Name |
1,2-diethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6/c1-3-9-7-5-6-8-10(9)4-2/h1-2,5-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYDUPRWILCUIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176204 | |
| Record name | 1,2-Diethynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26776-82-9, 21792-52-9 | |
| Record name | Benzene, o-diethynyl-, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26776-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Diethynylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021792529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Diethynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,2-diethynylbenzene?
A1: The molecular formula of 1,2-diethynylbenzene is C10H6. Its molecular weight is 126.15 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize 1,2-diethynylbenzene?
A2: 1,2-Diethynylbenzene is commonly characterized by various spectroscopic techniques, including:
- Infrared (IR) Spectroscopy: IR spectroscopy identifies the characteristic stretching frequency of the C≡C bond in alkynes, including 1,2-diethynylbenzene. [, , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides information about the hydrogen and carbon environments within the molecule, aiding in structural confirmation. [, ]
- Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation pattern of 1,2-diethynylbenzene, confirming its identity and purity. []
Q3: How stable is 1,2-diethynylbenzene under ambient conditions?
A3: 1,2-Diethynylbenzene is generally stable under ambient conditions, but it can undergo polymerization or oxidation upon prolonged exposure to air or heat. []
Q4: Can you elaborate on the thermal reactivity of 1,2-diethynylbenzene and its derivatives?
A4: 1,2-Diethynylbenzene derivatives, particularly enediynes, exhibit interesting thermal reactivities. They undergo exothermic Bergman cyclization reactions, forming highly reactive diradicals that can abstract hydrogen atoms from surrounding molecules. [, , ]
Q5: Are there any notable catalytic applications of 1,2-diethynylbenzene or its derivatives?
A6: While 1,2-diethynylbenzene itself is not a widely used catalyst, its derivatives, especially those incorporating transition metals, have shown promise in various catalytic reactions. For instance, copper(I) complexes with 1,2-diethynylbenzene-based ligands have been studied as potential catalysts for the monooxygenation of phenols, mimicking the activity of the enzyme tyrosinase. []
Q6: Has computational chemistry been employed to study 1,2-diethynylbenzene and its reactivity?
A7: Yes, computational methods like Density Functional Theory (DFT) and Moller-Plesset second-order perturbation theory (MP2) have been crucial in understanding the reactivity of 1,2-diethynylbenzene derivatives. These studies help predict reaction pathways, estimate activation energies for processes like the Bergman cyclization, and elucidate the influence of substituents on reaction rates. [, , ]
Q7: How do substituents on the benzene ring of 1,2-diethynylbenzene influence its reactivity?
A8: Substituents significantly affect the reactivity of 1,2-diethynylbenzene, particularly in reactions like the Bergman cyclization. For example, electron-withdrawing groups like nitro (-NO2) and aldehyde (-CHO) at the ortho position decrease the activation energy for cyclization, making the reaction more favorable. []
Q8: How do steric effects influence the reactivity of 1,2-diethynylbenzene derivatives?
A9: Steric hindrance plays a crucial role in determining the preferred reaction pathway. Bulky substituents can hinder the classic C1-C6 Bergman cyclization, favoring alternative reactions like the C1-C5 cyclization, leading to the formation of different products. []
Q9: How is 1,2-diethynylbenzene commonly synthesized?
A9: 1,2-diethynylbenzene can be synthesized using Sonogashira coupling reactions, which involve the palladium-catalyzed coupling of 1,2-diiodobenzene or 1,2-dibromobenzene with a terminal alkyne in the presence of a copper co-catalyst and an amine base.
Q10: What are some interesting reactions involving 1,2-diethynylbenzene?
A10: 1,2-Diethynylbenzene is a versatile building block for complex molecules. Some noteworthy reactions include:
- Glaser Coupling: This reaction allows for the dimerization of 1,2-diethynylbenzene, creating macrocyclic structures with interesting properties. []
- Hydrophosphination: Adding phosphines to the triple bonds of 1,2-diethynylbenzene can generate phosphine ligands useful in coordination chemistry and catalysis. [, , ]
- Frustrated Lewis Pair (FLP) Reactions: FLPs, typically composed of a Lewis acid and a Lewis base, can react with 1,2-diethynylbenzene in various ways, leading to the formation of heterocycles or zwitterionic species. []
Q11: Can 1,2-diethynylbenzene form complexes with transition metals?
A12: Yes, 1,2-diethynylbenzene readily coordinates to various transition metals. The alkyne moieties can act as either σ-donors or π-acceptors, forming stable metal complexes. [, , ]
Q12: What are some interesting examples of metal complexes containing 1,2-diethynylbenzene?
A13: 1,2-Diethynylbenzene forms complexes with a variety of metals, including copper, silver, iron, and manganese. These complexes exhibit diverse structural motifs and electronic properties, making them intriguing for various applications. [, , , ]
Q13: Is there any relevance of 1,2-diethynylbenzene in astrochemistry?
A14: 1,2-Diethynylbenzene and its derivative, ethynylbenzene, have been detected in the Taurus Molecular Cloud (TMC-1), suggesting their potential role in the formation of polycyclic aromatic hydrocarbons (PAHs) in interstellar environments. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Acetamide, 2-[2-(dicyclohexylamino)-2-oxoethoxy]-N,N-dioctadecyl-](/img/structure/B1594095.png)







